molecular formula C10H10F3N3 B1482991 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile CAS No. 2098106-96-6

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1482991
CAS No.: 2098106-96-6
M. Wt: 229.2 g/mol
InChI Key: CWBCSRLIRRRTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile ( 2098106-96-6) is a high-value pyrazole derivative supplied for advanced research and development. This compound features a carbonitrile group at the 5-position and a trifluoromethyl group at the 3-position of the pyrazole ring, which is N-substituted with a cyclopentyl group. The molecular formula is C 10 H 10 F 3 N 3 and it has a molecular weight of 229.20. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized as powerful pharmacophores that exhibit a wide spectrum of biological activities . The pyrazole core is a privileged structure in drug discovery, serving as a bioisostere for improving physicochemical properties like lipophilicity and water solubility . This specific compound serves as a key synthetic intermediate for the development of novel active molecules. The carbonitrile functional group is a versatile handle for further chemical transformation, allowing researchers to synthesize more complex derivatives for structure-activity relationship (SAR) studies . The primary research applications of this compound are in the discovery and development of new therapeutic agents. Pyrazole-acrylonitrile derivatives, in particular, have been identified as potential anticancer agents, with mechanistic insights showing their role against various cancer cell lines . Furthermore, substituted pyrazoles are investigated as inhibitors for various enzymes, including metalloproteinases like meprin α and β, which are emerging targets in fibrotic diseases, cancer, and Alzheimer's disease . The trifluoromethyl group is a common motif in agrochemical and pharmaceutical compounds due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific investigations.

Properties

IUPAC Name

2-cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)9-5-8(6-14)16(15-9)7-3-1-2-4-7/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBCSRLIRRRTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile (CAS: 2098106-96-6) is a compound that belongs to the pyrazole family, characterized by its unique trifluoromethyl and carbonitrile functional groups. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H9F3N4
  • Molecular Weight : 248.2 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The carbonitrile group may participate in hydrogen bonding and other interactions with proteins, influencing their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds in the pyrazole family can demonstrate antimicrobial properties. The presence of the trifluoromethyl group may enhance this effect by modifying the compound's interaction with microbial membranes.
  • Anti-inflammatory Properties : Similar pyrazole derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Cancer Research : The compound's structural similarity to known pyruvate kinase M2 (PKM2) activators indicates potential in cancer therapy by modulating metabolic pathways associated with tumor growth .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundCyclopentyl, trifluoromethyl, carbonitrileAntimicrobial, anti-inflammatory, potential anticancer
1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehydeCyclopentyl, methyl, aldehydeAntimicrobial, anti-inflammatory
3-(Trifluoromethyl)-1H-pyrazole-5-carboxamideTrifluoromethyl, carboxamidePKM2 activator, anticancer potential

This table illustrates how the unique structural features of this compound contribute to its distinct biological activities compared to related compounds.

Study on Anticancer Activity

A study focused on the optimization of small molecules for PKM2 activation found that pyrazole derivatives significantly impacted cancer cell metabolism. The presence of a trifluoromethyl group was noted to enhance potency against cancer cells by altering metabolic pathways typical of the Warburg effect .

Antimicrobial Properties

Research into various pyrazole derivatives has indicated that those containing trifluoromethyl groups exhibit improved antimicrobial efficacy. This is hypothesized to be due to enhanced interactions with bacterial cell membranes .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 1: Cyclopentyl
3: -CF₃
5: -CN
C₁₀H₁₀F₃N₃* ~229 (calculated) Not reported; structural analog to pesticides
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 1: Methyl
3: -CF₃
5: -CN
C₇H₅F₃N₃ 205.23 Synthetic intermediate
1-Cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile 1: Cyclopentyl
3: Thiophen-2-yl
5: -CN
C₁₃H₁₃N₃S 243.33 Lab use (discontinued)
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile 1: Cyclopropylmethyl
3: Thiophen-3-yl
5: -CN
- - Research chemical
Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile) 1: 2,6-Dichloro-4-CF₃-phenyl
3: -CN
4: -SO-CF₃
C₁₂H₄Cl₂F₆N₄OS 437.15 Broad-spectrum insecticide
Ethiprole (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) 1: 2,6-Dichloro-4-CF₃-phenyl
3: -CN
4: -SO-Et
C₁₂H₈Cl₂F₃N₄OS 383.17 Insecticide (rice pests)
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile 1: Chloroacetyl
3: Phenyl
4: -CN
C₁₂H₉ClN₄O 261.4 Synthetic intermediate for heterocycles

Key Trends and Implications

Substituent Effects on Bioactivity: The trifluoromethyl group at position 3 enhances electron-withdrawing properties, improving metabolic stability and interaction with hydrophobic protein pockets. This is exemplified by fipronil, where -CF₃ and -SO-CF₃ groups contribute to insecticidal activity .

Physicochemical Properties :

  • Thiophene-containing analogs (e.g., ) exhibit altered π-π stacking interactions compared to -CF₃ derivatives, impacting solubility and crystallinity .
  • Nitrile groups at position 5 contribute to dipole interactions and hydrogen bonding, critical for binding affinity in agrochemicals .

Applications :

  • Halogenated aryl groups (e.g., fipronil) are prevalent in commercial pesticides due to their resistance to environmental degradation .
  • Smaller alkyl groups (e.g., methyl in ) are often used in exploratory synthesis due to their synthetic accessibility .

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

  • Method Description:
    The classical approach involves the reaction of a 1,3-diketone bearing a trifluoromethyl group with a hydrazine derivative substituted with a cyclopentyl group. This cyclocondensation forms the pyrazole ring, yielding regioisomeric products that can be separated based on their physical properties.

  • Advantages:

    • High selectivity can be achieved by optimizing solvent and catalyst conditions, such as using aprotic dipolar solvents (DMF, NMP) with acid additives to accelerate dehydration steps.
    • The reaction proceeds under mild conditions, often at ambient temperature.
  • Challenges:

    • Regioisomeric mixtures may form, requiring efficient separation techniques.

Use of Acetylenic Ketones and Hydrazine Derivatives

  • Method Description:
    Cyclocondensation of acetylenic ketones with hydrazine derivatives can yield pyrazoles with trifluoromethyl substitution. This method is useful for introducing substituents at specific positions on the pyrazole ring.

  • Catalytic Systems:
    Copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate have been used to catalyze these reactions efficiently, providing good yields (~82%) of trisubstituted pyrazoles.

  • Relevance:
    This approach can be adapted for the synthesis of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole derivatives by selecting appropriate cyclopentyl-substituted hydrazines.

Regioselective Functionalization via Lithiation and Bromination

  • Method Description:
    Functionalization of pyrazole rings at specific positions (e.g., 4- or 5-position) can be achieved via lithiation followed by electrophilic substitution or bromination. For example, bromination with N-bromosuccinimide (NBS) under mild conditions allows for selective introduction of bromine, which can then be further transformed into carbonitrile groups via substitution reactions.

  • Application to Target Compound:
    Starting from 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives, lithiation and subsequent reaction with electrophiles bearing nitrile functionality can yield this compound analogs.

Specific Synthetic Strategy for this compound

While direct literature on the exact preparation of this compound is limited, a plausible synthetic route can be constructed by integrating the above methodologies:

Step Description Reagents/Conditions Outcome
1 Preparation of 1-cyclopentylhydrazine Cyclopentylamine derivatives, hydrazine hydrate Cyclopentyl-substituted hydrazine
2 Synthesis of trifluoromethyl-substituted 1,3-diketone or acetylenic ketone Trifluoromethyl ketone derivatives Key diketone/acetylenic ketone intermediate
3 Cyclocondensation reaction 1-cyclopentylhydrazine + trifluoromethyl diketone Formation of pyrazole ring with trifluoromethyl and cyclopentyl groups
4 Introduction of carbonitrile group at 5-position Lithiation/bromination followed by cyanide substitution Target compound: this compound

Research Findings and Optimization Notes

  • Selectivity and Yield:
    Optimizing solvents and catalysts is critical to maximizing yield and regioselectivity. Aprotic dipolar solvents with acid additives enhance dehydration and cyclization steps.

  • Separation of Regioisomers:
    Techniques such as fractional distillation under reduced pressure, guided by boiling point versus pressure diagrams, can efficiently separate regioisomeric pyrazoles.

  • Catalyst Reuse and Green Chemistry:
    Nano-ZnO catalysis and ionic liquid systems have been demonstrated to offer environmentally friendly, recyclable catalytic systems with excellent yields (~95% in some cases).

  • Functional Group Transformations:
    Lithiation followed by electrophilic substitution is a versatile method for introducing nitrile groups at desired positions on the pyrazole ring, enabling the synthesis of carbonitrile derivatives.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Cyclocondensation of 1,3-diketones with hydrazines 1,3-diketone (trifluoromethyl substituted), cyclopentylhydrazine Aprotic dipolar solvents, acid additives, ambient temperature High selectivity, mild conditions Possible regioisomer mixtures
Cyclocondensation of acetylenic ketones with hydrazines Acetylenic ketone, cyclopentylhydrazine, Cu(OTf)2, ionic liquids Room temperature, catalytic Good yields, catalyst reuse Requires specific catalyst systems
Lithiation and electrophilic substitution (bromination, cyanation) Pyrazole derivatives, NBS, organolithium reagents, cyanide sources Mild conditions Site-selective functionalization Multi-step, sensitive reagents

The preparation of This compound involves strategic use of classical pyrazole synthesis methods combined with modern functionalization techniques. Cyclocondensation of suitably substituted diketones or acetylenic ketones with cyclopentylhydrazine forms the pyrazole core, while lithiation and subsequent substitution enable the introduction of the carbonitrile group at the 5-position. Optimization of reaction conditions, catalyst choice, and separation techniques are critical to achieving high yield and purity.

This comprehensive understanding, drawn from diverse research and patent literature, provides a robust framework for the efficient synthesis of this compound, facilitating its application in pharmaceutical and agrochemical research.

Q & A

Basic: What are effective synthetic routes for 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile?

Methodological Answer:
A viable approach involves cyclization of nitrile-containing precursors with cyclopentyl substituents. For instance, react a cyclopentylamine derivative with a trifluoromethyl ketone under acidic or basic conditions to form the pyrazole core. Subsequent cyanation can be achieved using a nitrile source (e.g., TMSCN or NaCN) in the presence of a Lewis acid. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid ) may introduce the cyclopentyl group. Optimize reaction conditions by testing solvents (THF, DMF) and temperatures (0–5°C to room temperature) as demonstrated in analogous pyrazole syntheses .

Basic: How to characterize the compound using X-ray crystallography?

Methodological Answer:
For structural elucidation, collect high-resolution single-crystal X-ray diffraction data. Use the SHELX suite (SHELXD for structure solution and SHELXL for refinement) to resolve the molecular geometry, accounting for potential twinning or disorder in the cyclopentyl group . Key steps:

  • Mount crystals on a diffractometer at 113 K to minimize thermal motion.
  • Refine anisotropic displacement parameters for non-hydrogen atoms.
  • Validate the model using R-factors (<0.08) and check for residual electron density peaks. Cross-reference bond lengths and angles with similar pyrazole derivatives (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde ).

Advanced: How to address low yields during cyclopentyl group introduction?

Methodological Answer:
Low yields may arise from steric hindrance of the cyclopentyl group. Mitigate this by:

  • Optimizing cross-coupling conditions : Use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance steric tolerance .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 100°C, 30 min in DMF).
  • Byproduct analysis : Employ HPLC-MS to identify undesired intermediates (e.g., dehalogenated products) and adjust stoichiometry or purification protocols. Compare with analogous trifluoromethylpyridine syntheses, where fluorine substitution improved yields .

Advanced: What computational methods can model electronic effects of the trifluoromethyl and cyclopentyl groups?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic and steric effects:

  • Electron-withdrawing effects : Analyze the trifluoromethyl group’s impact on the pyrazole ring’s electron density via Mulliken charges or electrostatic potential maps.
  • Steric interactions : Use conformational sampling to assess cyclopentyl-induced torsional strain. Validate computational results with experimental data (e.g., IR or NMR shifts ). For example, compare calculated vs. observed 19F^{19}\text{F} NMR chemical shifts to confirm electronic environments .

Data Contradiction: How to resolve discrepancies in NMR shifts between similar pyrazole derivatives?

Methodological Answer:
Contradictions may arise from solvent effects, tautomerism, or paramagnetic impurities. Address this by:

  • Standardizing conditions : Use deuterated solvents (DMSO-d6 or CDCl3) and consistent concentrations.
  • 2D NMR techniques : Employ COSY and HSQC to resolve overlapping signals (e.g., pyrazole ring protons vs. cyclopentyl protons).
  • Comparative analysis : Reference spectral data from structurally related compounds, such as 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonitrile or 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile , to identify substituent-specific trends.

Advanced: How to optimize reaction pathways for regioselective trifluoromethylation?

Methodological Answer:
Regioselectivity can be controlled by:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer trifluoromethylation to the C3 position.
  • Radical-mediated reactions : Use Langlois’ reagent (NaSO2_2CF3_3) under Cu(I) catalysis to achieve selective C–H functionalization.
  • Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediates (e.g., trifluoromethyl radical adducts). Compare with trifluoromethylpyridine syntheses, where fluorine directing effects were critical .

Basic: What spectroscopic techniques confirm the cyano group’s presence and position?

Methodological Answer:

  • IR spectroscopy : A sharp peak near 2200–2250 cm1^{-1} confirms the C≡N stretch .
  • 13C^{13}\text{C} NMR : A signal at ~110–120 ppm (quaternary carbon) indicates the cyano group.
  • HSQC/HMBC : Correlate the cyano carbon with adjacent protons (e.g., pyrazole C5-H) to confirm connectivity. Cross-validate with X-ray data .

Advanced: How to analyze the impact of cyclopentyl substituents on biological activity?

Methodological Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Compare binding affinities of cyclopentyl vs. methyl analogs.
  • QSAR studies : Correlate substituent bulk (via Sterimol parameters) with activity data. For example, bulkier groups may enhance lipophilicity but reduce solubility, as seen in diarylpyrazole-based pharmaceuticals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Reactant of Route 2
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1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

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